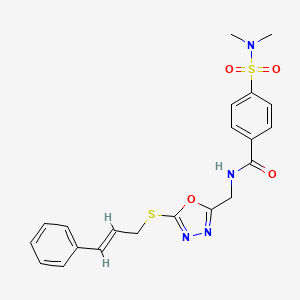![molecular formula C20H24N4O B2842003 N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899393-07-8](/img/structure/B2842003.png)
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are a class of N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, a metal-free sequential decarbonylative annulation of unactivated alkenes for the construction of quinazolinones and dihydroisoquinolinones has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures. Quinazoline is a light yellow crystalline solid that is soluble in water .科学的研究の応用
Anti-tubercular Agents
Compounds related to N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Several derivatives exhibited significant activity, highlighting their potential as anti-tubercular agents. The study also assessed in vitro cytotoxicity, indicating a promising safety profile for the most active compounds (Maurya et al., 2013).
Anti-inflammatory Activity
Fluorine-substituted derivatives of a related structure have shown potential anti-inflammatory activity. These compounds, with modifications on the quinazolinone ring, displayed inhibitory effects on LPS-induced NO secretion, suggesting their utility in anti-inflammatory treatments (Sun et al., 2019).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Triazoloquinazolinone-based compounds, which share a structural resemblance, have been identified as potent inhibitors of tubulin assembly. These derivatives also showed anticancer activity across various cancer cell lines, indicating their potential as both tubulin polymerization inhibitors and vascular disrupting agents (Driowya et al., 2016).
Antimicrobial Agents
Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, showcasing their potential as broad-spectrum antimicrobial agents (El-Gamal et al., 2016).
Safety and Hazards
将来の方向性
Quinazoline derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods and exploring their potential applications in biology, pesticides, and medicine .
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-18(15-8-4-3-5-9-15)20-22-17-11-7-6-10-16(17)19(24(20)23-14)21-12-13-25-2/h3-5,8-9,21H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZNXVRSLPSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)
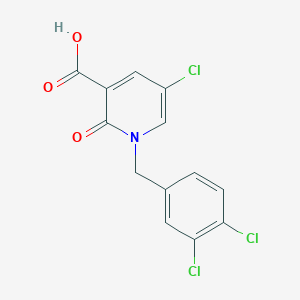
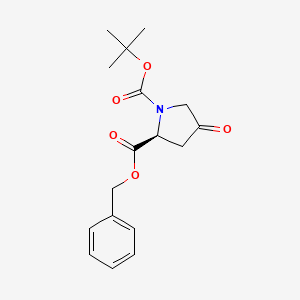
![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)
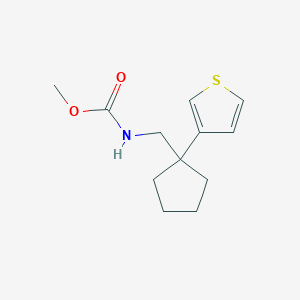
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)
amine hydrochloride](/img/no-structure.png)
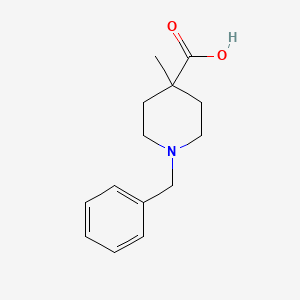

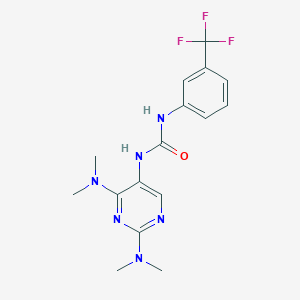

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)
